(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, an indole moiety, and a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves multiple steps, typically starting with the preparation of the indole derivativeThe final step involves the coupling of the indole derivative with the tetrahydrofuran ring under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid, while reduction of the cyano group can yield the corresponding amine.
Scientific Research Applications
(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride .
Uniqueness
What sets (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, cyano group, and tetrahydrofuran ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H28N4O4 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-[2-(3-methoxypropylamino)-2-oxoethyl]indol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C23H28N4O4/c1-30-10-5-9-25-22(28)16-27-15-18(20-7-2-3-8-21(20)27)12-17(13-24)23(29)26-14-19-6-4-11-31-19/h2-3,7-8,12,15,19H,4-6,9-11,14,16H2,1H3,(H,25,28)(H,26,29)/b17-12+ |
InChI Key |
PRXPTQXGIHQTOO-SFQUDFHCSA-N |
Isomeric SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NCC3CCCO3 |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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